molecular formula C8H7F3N2S B159877 3-(Trifluoromethyl)phenylthiourea CAS No. 1736-70-5

3-(Trifluoromethyl)phenylthiourea

Cat. No.: B159877
CAS No.: 1736-70-5
M. Wt: 220.22 g/mol
InChI Key: WKRUQAYFMKZMPJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylthiourea is an organosulfur compound with the molecular formula CF3C6H4NHCSNH2. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to a thiourea moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)phenylthiourea typically involves the reaction of 3-(trifluoromethyl)aniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(4-Chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • 4-(Trifluoromethyl)phenylthiourea

Comparison: 3-(Trifluoromethyl)phenylthiourea is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits higher cytotoxic and antimicrobial activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRUQAYFMKZMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352856
Record name 3-(Trifluoromethyl)phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-70-5
Record name 1736-70-5
Source DTP/NCI
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Record name 3-(Trifluoromethyl)phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 3-(trifluoromethyl)phenylthiourea derivatives interact with cancer cells to exert their cytotoxic effects?

A1: Research indicates that these derivatives induce cell death primarily through apoptosis, a programmed cell death mechanism. Specifically, they have been shown to trigger late-stage apoptosis in human colon cancer cell lines (SW480 and SW620) and leukemia K-562 cells [, ]. Additionally, these compounds demonstrate an ability to inhibit interleukin-6 (IL-6), a cytokine known to play a role in tumor growth and progression []. While the precise molecular targets remain under investigation, these findings suggest a multifaceted approach to combating cancer cell proliferation.

Q2: Do structural modifications of the this compound scaffold influence its activity against cancer cells?

A2: Yes, research has shown that the type of substituent attached to the thiourea core significantly impacts the compound's potency and selectivity. For instance, derivatives incorporating 3,4-dichloro- or 4-(trifluoromethyl)phenyl substituents exhibit significantly enhanced cytotoxicity against colon and prostate cancer cell lines compared to other analogs []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer activity of this class of compounds.

Q3: Beyond their direct effects on cancer cells, do this compound derivatives exhibit other notable biological activities?

A3: Interestingly, studies have shown that copper complexes of certain this compound derivatives possess potent antimicrobial properties []. These complexes demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, surpassing the efficacy of some current therapeutic agents. Mechanistically, they were found to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication []. This finding underscores the potential of this chemical class for combating infectious diseases, further broadening their therapeutic scope.

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